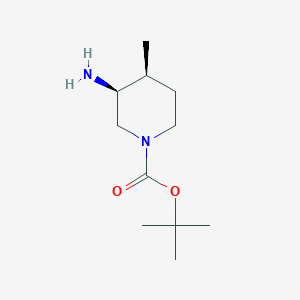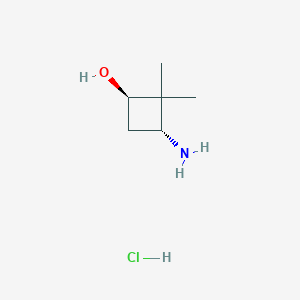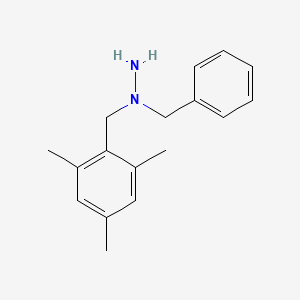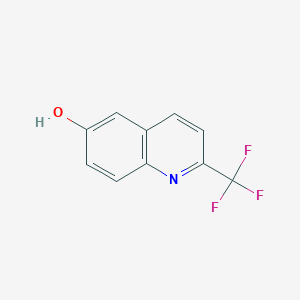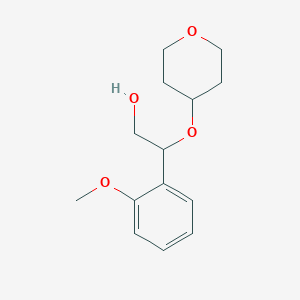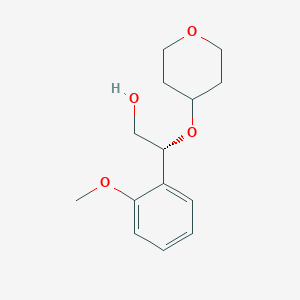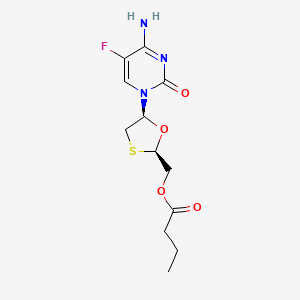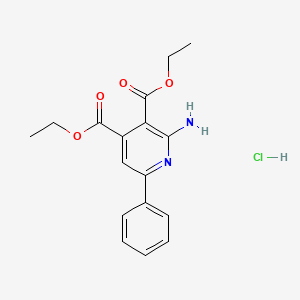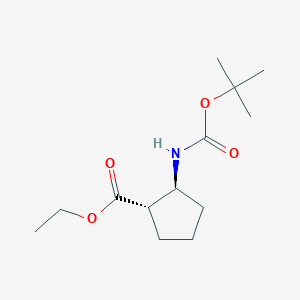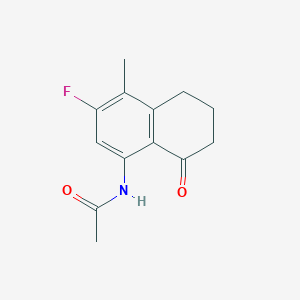
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
説明
“2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate” is a chemical compound with the molecular formula C11H7Cl2NO4 . It is related to a class of compounds known as protein degrader building blocks . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 288.09 . It is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties such as boiling point, melting point, and pH are not available in the search results .科学的研究の応用
Synthesis of New Anticonvulsant Agents
Research conducted by Kamiński et al. (2015) focused on synthesizing a library of compounds, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential new hybrid anticonvulsant agents. These compounds combine fragments of known antiepileptic drugs and have shown promising results in preliminary pharmacological screenings (Kamiński et al., 2015).
Investigation of Catalytic Reactions
Chang and Jwo (2000) explored the kinetics of reactions involving dichlorobenzoyl chlorides and benzoate ions, where compounds like 2,5-dichlorobenzoate played a key role in understanding the reaction mechanisms in a two-phase medium (Chang & Jwo, 2000).
Antimalarial Activity
Görlitzer et al. (2006) synthesized 2,5-dichlorobenzo[c][2,7]naphthyridine derivatives and tested them for antimalarial activity. These compounds displayed significant inhibitory effects against Plasmodium falciparum strains, indicating their potential as antimalarial agents (Görlitzer et al., 2006).
Electropolymerization and Electrochromic Device Application
Carbas et al. (2014) reported on the synthesis of a new monomer and its electropolymerization for potential use in electrochromic devices. The study demonstrated the versatility of such compounds in electronic applications (Carbas et al., 2014).
Improving Monoclonal Antibody Production
Aki et al. (2021) identified a compound that significantly increases monoclonal antibody production in Chinese hamster ovary cell culture. This finding is critical for medical research and pharmaceutical manufacturing (Aki et al., 2021).
Fluorescent Labeling of Biopolymers
Crovetto et al. (2008) synthesized a derivative useful for labeling amine residues in biopolymers. This advancement aids in biological and chemical research requiring the tracking and identification of specific molecules (Crovetto et al., 2008).
Synthesis and Structural Analysis
Zheng et al. (2001) synthesized a compound involving 2,5-dioxopyrrolidin-1-yl and analyzed its structure and fragments, contributing to the understanding of its chemical properties and potential applications (Zheng et al., 2001).
作用機序
This compound is part of a protein-slaying approach known as CANDDY (Chemical knockdown with Affinity aNd Degradation DYnamics). It degrades protein by direct recruitment to the proteasome . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOOCRIQABWYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



